

Colony formation assay protocol using GSK269962A in AML cells

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Compound of Interest

Compound Name: GSK269962A

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Application Notes:

The Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a crucial regulator of cell growth and survival in Acute Myeloid Leukemia (AML) cells.[1] **GSK269962A** is a potent and selective inhibitor of ROCK1, with IC50 values of 1.6 nM and 4 nM for ROCK1 and ROCK2, respectively.[2][3] In preclinical AML models, **GSK269962A** has demonstrated selective inhibition of cell growth and clonogenicity.[4] The inhibitor has been shown to arrest AML cells in the G2 phase of the cell cycle and induce apoptosis.[2] Mechanistically, **GSK269962A** functions by blocking the ROCK1/c-Raf/ERK signaling pathway.[4] These findings highlight ROCK1 as a promising therapeutic target in AML and suggest the potential of **GSK269962A** for clinical investigation.[1]

The colony formation or clonogenic assay is a fundamental in vitro method to determine the long-term survival and proliferative capacity of a single cell.[5] This assay is particularly valuable for assessing the effects of cytotoxic agents, like **GSK269962A**, on the self-renewal capacity of cancer cells.[6] The protocol described herein is specifically for evaluating the inhibitory effect of **GSK269962A** on the colony-forming ability of AML cell lines and primary patient samples.

Data Presentation

Table 1: Effect of **GSK269962A** on the Viability of AML and Non-AML Cell Lines

Cell Line	Cell Type	IC50 (nM) of GSK269962A after 72h
MV4-11	AML	Data not explicitly provided
OCI-AML3	AML	Data not explicitly provided
NOMO-1	AML	Data not explicitly provided
MOLM-13	AML	Data not explicitly provided
A549	Non-Small Cell Lung Cancer	Data not explicitly provided
HCT116	Colorectal Carcinoma	Data not explicitly provided
PANC-1	Pancreatic Cancer	Data not explicitly provided

Note: While the source material states that **GSK269962A** selectively inhibits the growth of AML cells over non-AML cells, specific IC50 values from the CCK-8 viability assay were not detailed in the provided text. The data was presented graphically.[\[2\]](#)[\[7\]](#)

Table 2: Effect of **GSK269962A** on Colony Formation of AML Cells

Cell Line	Treatment Concentration of GSK269962A	Result
MV4-11	Dose-dependent	Significant reduction in the number of colonies. [2]
OCI-AML3	Dose-dependent	Significant reduction in the number of colonies. [2]
Primary Normal Hematopoietic Cells	Not specified	No significant effect on colony size or number. [2]

Experimental Protocols

Materials and Reagents

- Cell Lines: Human AML cell lines (e.g., MV4-11, OCI-AML3).[\[2\]](#)

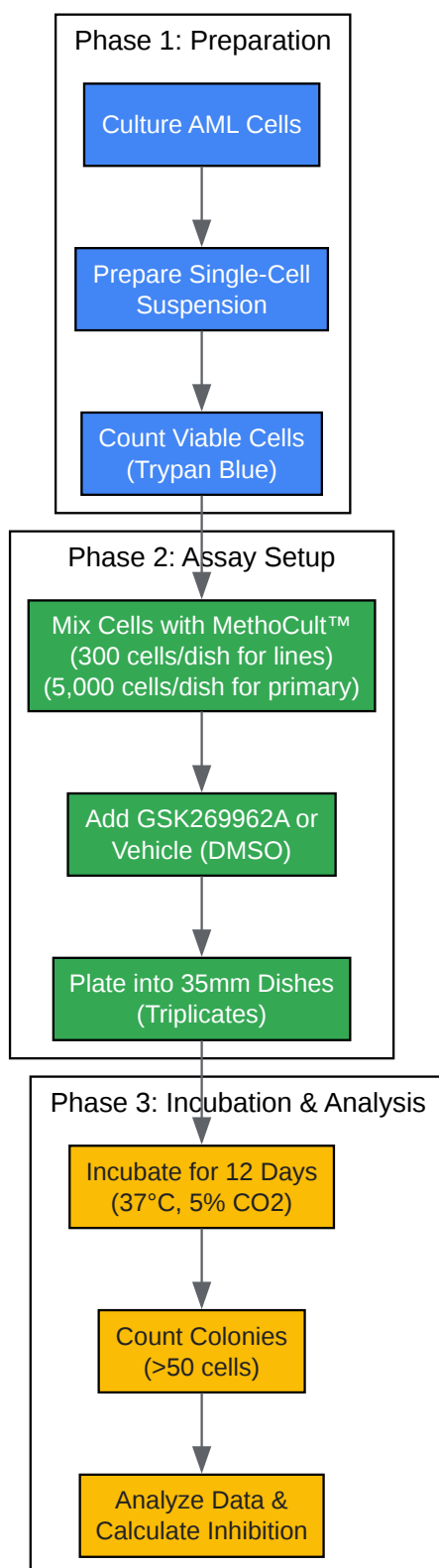
- Primary Cells: Primary AML cells or normal hematopoietic cells.[2]
- ROCK1 Inhibitor: **GSK269962A** (TargetMol Chemicals Inc.).[2] Prepare stock solutions in DMSO.[3]
- Semi-Solid Medium: MethoCult™ H4435 Enriched medium with recombinant cytokines (STEMCELL Technologies).[2]
- Culture Vessels: 35 mm cell culture dishes.[2]
- Incubator: Humidified incubator at 37°C with 5% CO₂. [2]
- Microscope: Inverted microscope for colony visualization and counting.[2]
- Phosphate-Buffered Saline (PBS)
- Trypan Blue Solution
- Hemocytometer or Automated Cell Counter

Protocol for Colony Formation Assay

- Cell Preparation: a. Culture AML cell lines according to standard protocols. b. For adherent cells, wash with PBS and detach using a trypsin-EDTA solution. Neutralize trypsin with culture medium. c. Create a single-cell suspension by gently pipetting. d. Determine the viable cell count using a hemocytometer and trypan blue exclusion.
- Assay Setup: a. Prepare a working solution of **GSK269962A** at the desired concentrations by diluting the stock solution in the semi-solid medium. b. For AML cell lines, suspend 300 cells in the MethoCult™ medium containing either vehicle control (DMSO) or the specified concentration of **GSK269962A**. [2] c. For primary AML or normal hematopoietic cells, suspend 5,000 cells in the MethoCult™ medium with either vehicle or **GSK269962A**. [2] d. Plate the cell suspension into 35 mm culture dishes. Ensure even distribution of the cells in the semi-solid medium. [2] e. Prepare at least three replicates for each treatment condition. [2]
- Incubation: a. Place the culture dishes in a humidified incubator at 37°C with 5% CO₂. [2] b. To maintain humidity, a secondary dish containing sterile water can be placed in the incubator. [8] c. Culture the cells for 12 days. [2]

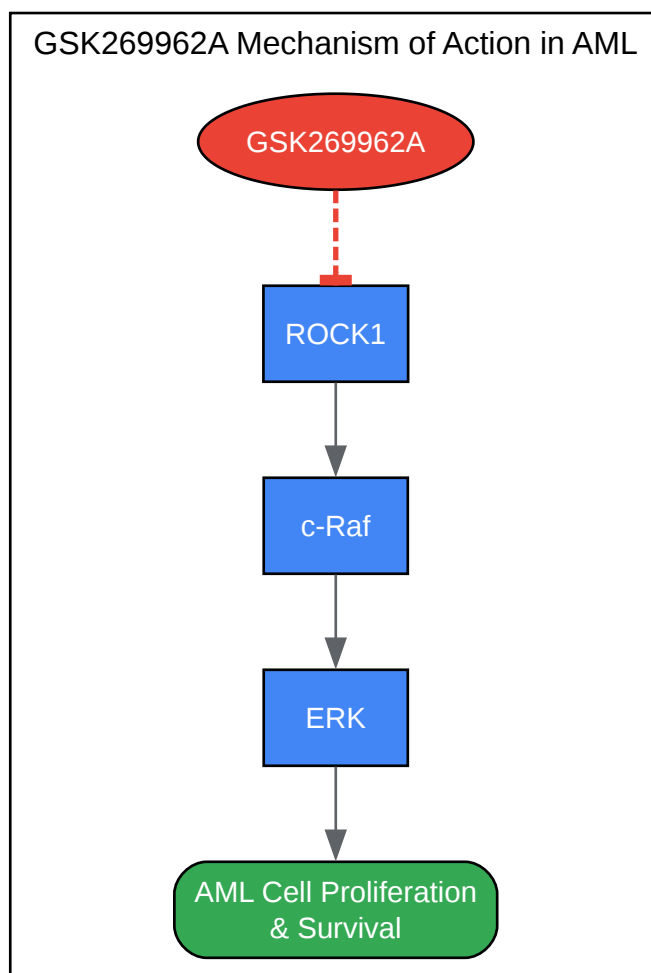
- Colony Counting and Analysis: a. After the incubation period, identify and count the colonies using an inverted microscope. A colony is typically defined as a cluster of at least 50 cells. b. Assess and compare the size of the colonies between the control and treated groups.^[2] c. The colony formation rate can be calculated using the formula: (Number of colonies in treated wells / Number of colonies in control wells) x 100%.^[9]

Visualizations



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Caption: Workflow for the AML Colony Formation Assay with **GSK269962A**.



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Caption: Inhibition of the ROCK1/c-Raf/ERK pathway by **GSK269962A** in AML cells.

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